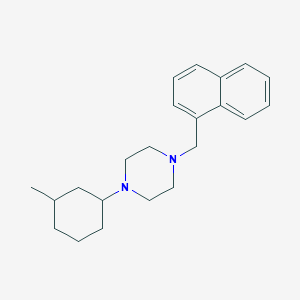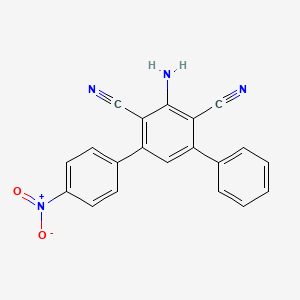
1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine is an organic compound that features a piperazine ring substituted with a 3-methylcyclohexyl group and a naphthalen-1-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with 3-Methylcyclohexyl Group: The 3-methylcyclohexyl group can be introduced via a nucleophilic substitution reaction using 3-methylcyclohexyl halide.
Attachment of Naphthalen-1-ylmethyl Group: The final step involves the alkylation of the piperazine nitrogen with naphthalen-1-ylmethyl halide under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the cyclohexyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted piperazines and cyclohexyl derivatives.
Applications De Recherche Scientifique
1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of central nervous system (CNS) active agents.
Materials Science: This compound can be utilized in the synthesis of novel polymers and materials with unique mechanical and thermal properties.
Biological Studies: It serves as a probe in studying receptor-ligand interactions and can be used in the development of diagnostic tools.
Mécanisme D'action
The mechanism by which 1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine exerts its effects depends on its specific application:
Molecular Targets: It may interact with various receptors in the CNS, such as serotonin or dopamine receptors, influencing neurotransmitter activity.
Pathways Involved: The compound can modulate signaling pathways involved in mood regulation, cognition, and other CNS functions.
Comparaison Avec Des Composés Similaires
1-(3-Methylcyclohexyl)piperazine: Lacks the naphthalen-1-ylmethyl group, resulting in different pharmacological properties.
4-(Naphthalen-1-ylmethyl)piperazine: Lacks the 3-methylcyclohexyl group, which may affect its binding affinity and selectivity for certain receptors.
Uniqueness: 1-(3-Methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine is unique due to the combination of both the 3-methylcyclohexyl and naphthalen-1-ylmethyl groups, which confer distinct physicochemical properties and biological activities compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C22H30N2 |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
1-(3-methylcyclohexyl)-4-(naphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C22H30N2/c1-18-6-4-10-21(16-18)24-14-12-23(13-15-24)17-20-9-5-8-19-7-2-3-11-22(19)20/h2-3,5,7-9,11,18,21H,4,6,10,12-17H2,1H3 |
Clé InChI |
CZCKYGJDLOMYKO-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B10879581.png)
![1,2-Acenaphthylenedione, 5,5'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis-](/img/structure/B10879588.png)

![2-{[5-(acetylamino)-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B10879596.png)
![(3,4-Dimethylphenyl){3-nitro-4-[4-(phenylcarbonyl)phenoxy]phenyl}methanone](/img/structure/B10879603.png)
![1-[(4-Ethoxyphenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine](/img/structure/B10879604.png)

amine](/img/structure/B10879612.png)
![2-Chlorobenzaldehyde O~1~-{[8,9-dimethyl-7-(4-pyridylmethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]methyl}oxime](/img/structure/B10879623.png)
![2-(2-Bromophenyl)-7-(2-furylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10879637.png)
![(2-Nitrophenyl)[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B10879642.png)

![2-{3-[4-oxo-3-(pyridin-3-yl)-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10879649.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-2-({[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]amino}oxy)acetamide](/img/structure/B10879654.png)
